Indandione derivative 2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26N2O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C27H26N2O2/c1-20-9-5-6-10-21(20)19-28-15-17-29(18-16-28)27(22-11-3-2-4-12-22)25(30)23-13-7-8-14-24(23)26(27)31/h2-14H,15-19H2,1H3 |
InChI Key |
SOPZMNPHLBGVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of Indandione Derivative 2
Established Synthetic Routes to Indandione Derivative 2
The construction of the indandione scaffold and its subsequent functionalization to yield "this compound" can be accomplished via several key methodologies.
Knoevenagel and aldol (B89426) condensations are cornerstone reactions for the synthesis and modification of indandione derivatives. ijpsr.comdntb.gov.ua
The Knoevenagel condensation involves the reaction of the active methylene (B1212753) group of a 1,3-indandione (B147059) with aldehydes or ketones. nih.govorganic-chemistry.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amino acid, and is a highly efficient method for creating 2-arylidene-1,3-indandiones. ijpsr.comnih.govnih.govtaylorfrancis.comresearchgate.net For instance, the condensation of 1,3-indandione with various aromatic aldehydes proceeds smoothly, often in environmentally benign solvents like water, to produce the corresponding 2-arylidene derivatives in high yields. researchgate.netscirp.org These intermediates are crucial for the synthesis of a wide array of more complex molecules, including spirocyclic compounds. nih.govresearchgate.net
Aldol condensation reactions are also pivotal in elaborating the indandione core. The 1,3-indandione can undergo a self-aldol condensation to form a dimer known as bindone. wikipedia.org More synthetically useful are directed aldol reactions with other carbonyl compounds. For example, a gold(I)-catalyzed intramolecular alkoxylation followed by a double aldol condensation has been developed to create complex 2,2'-spirobi[indene] derivatives. chemrxiv.org While some substrates with ester or keto groups may form indanone derivatives without subsequent cyclization, substrates containing an aldehyde group can proceed to the spirocyclic product. chemrxiv.org
Table 1: Examples of Condensation Reactions for Indandione Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 1,3-Indandione | Aromatic Aldehydes | Piperidine/AcOH or L-proline, RT, 17-18h | Cyclized Indene Derivatives | 63-80 | tandfonline.com |
| 1,3-Indandione | 1-(4-aminophenyl)ethanone | Appropriate solvent mix | Styrylated Indanedione | - | ijpsr.com |
| Ninhydrin (B49086) | Carbonyl Derivatives | - | Aldol Adducts | - | researchgate.net |
| 1,3-Indandione | Phenylglyoxal Monohydrate | Water, reflux | Indeno[1,2-b]furan-4-one | High | tandfonline.com |
Electrochemical methods offer a green and efficient alternative for the synthesis of indandione derivatives. nih.govnih.govresearchgate.net This approach often involves the electrochemical oxidation of catechols to generate reactive o-benzoquinones in the presence of a 2-substituted-1,3-indandione which acts as a nucleophile. nih.govresearchgate.net The subsequent Michael addition reaction leads to the formation of new 2-substituted indandione derivatives. nih.govnih.govresearchgate.netresearchgate.net This method has been successfully employed to synthesize novel catechol-containing 1,3-indandione derivatives in good yields and purity within an undivided cell. nih.govnih.govresearchgate.net
Another electrochemical strategy involves the oxidation of bromide in the presence of 1,3-indandione. mdpi.com This process generates bromine, which then reacts with the indandione to form 2-bromo- and 2,2-dibromo-1,3-indandione derivatives. mdpi.com The synthesis can be performed at constant current in an undivided cell, providing good yields and purity. mdpi.com
Friedel-Crafts reactions are fundamental for constructing the indanone core itself, which is a precursor to 1,3-indandione. Intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a common method to produce 1-indanones. researchgate.netresearchgate.net This cyclization can be promoted by various Lewis acids, such as niobium pentachloride (NbCl5) or terbium triflate (Tb(OTf)3). researchgate.netresearchgate.net NbCl5 can act both as a reagent to convert the carboxylic acid to an acyl chloride and as a catalyst for the cyclization. researchgate.net
Furthermore, three-component reactions employing a Friedel-Crafts-type mechanism have been developed. For example, the reaction of 1,3-indandione, isatins, and N,N-dimethylaniline in the presence of a catalyst like LiClO4 can produce complex unsymmetrical oxindoles bearing an indandione moiety. nih.govdeepdyve.com A large-scale synthesis of 5,6-dimethoxy-1,2-indandione utilizes an o-dimethyl ether starting material which undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by a Friedel-Crafts alkylation. google.com
The synthesis of 2-diazo-1,3-indandione is a key step for accessing carbene-mediated transformations. mdpi.com This is typically achieved through a diazo transfer reaction using tosyl azide (B81097) in the presence of a base like triethylamine. mdpi.com The resulting 2-diazo-1,3-indandione is a versatile intermediate.
Rhodium(II) acetate (B1210297) and other rhodium catalysts are effective in decomposing 2-diazo-1,3-indandione to generate a rhodium-carbene intermediate. rsc.orgacs.orgrsc.org This reactive species can undergo various transformations, including:
Cycloadditions: A (4+1)-cycloaddition with N-aryl nitrones to synthesize spiro-cyclic indole-N-oxides. rsc.org
Annulations: Reactions with 2-phenyloxazolines to construct indenoisoquinolinones. rsc.org
C-H Functionalization: The carbene can insert into C-H bonds, a powerful tool for creating complex molecular architectures. nih.gov
While rhodium catalysts are common, copper carbenes can also be generated from diazo compounds. nih.gov These copper carbenes can undergo intramolecular C-H insertion or, in some cases, a decarbonylation process to form a different, stable copper carbene. nih.gov However, the generation of benzocyclobutene-1,2-dione from 2-diazo-1,3-indandione via a rhodium-catalyzed rearrangement has proven difficult. nih.gov
A wide range of catalysts are employed to synthesize and functionalize indandione derivatives, enabling reactions with high efficiency and selectivity.
Palladium Catalysis: Palladium catalysts are used for direct α-arylation of 1,3-indandione to produce 2-substituted indene-1,3-diones. acs.org
Cobalt Catalysis: A Cobalt(III)-catalyzed C–H functionalization/spiroannulation of 1,3-indandione with alkenes has been developed for synthesizing spiroindenes. rsc.orgrsc.org This method is noted for its high atom- and step-economy. rsc.orgrsc.org
Rhodium Catalysis: Besides carbene chemistry, rhodium catalysts are used for C-H activation and cascade reactions to produce diverse difunctionalized indenones. researchgate.net
Organocatalysis: Asymmetric organocatalysis, using chiral amines or amino acids, can facilitate one-pot Michael/Michael/Aldol sequences to create highly functionalized spirocyclohexane indandiones. mpg.de
Table 2: Catalyst-Mediated Syntheses of Indandione Derivatives
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
| Cp*Co(III) | C–H functionalization/spiroannulation | 1,3-Indandione, Alkenes | Spiroindenes | rsc.orgrsc.org |
| Rhodium | C–H activation cascade | Benzimidates, Alkenes | Difunctionalized Indenones | researchgate.net |
| DABCO | - | 2-(2'-ketoalkyl)-1,3-indandiones, DMAD | Spiro[4.4]nonane motifs | nih.gov |
| Chiral Amines/Amino Acids | Michael/Michael/Aldol sequence | Enones, Aldehydes, 1,3-Indandione | Spirocyclohexane Indandiones | mpg.de |
Mechanistic Pathways of this compound Reactions
Understanding the reaction mechanisms is crucial for controlling the outcome of synthetic transformations involving "this compound."
The Knoevenagel condensation mechanism typically begins with the deprotonation of the active methylene group of the 1,3-indandione by a base (e.g., piperidine) to form an enolate. organic-chemistry.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. organic-chemistry.org An alternative pathway, particularly with amine catalysts, involves the formation of an iminium ion from the aldehyde, which is then more electrophilic and readily attacked by the enolate. organic-chemistry.org
In electrochemical synthesis , the mechanism for the reaction with catechols involves the initial electrochemical oxidation of the catechol to an o-benzoquinone. nih.govresearchgate.net This highly reactive intermediate is an electrophile that undergoes a Michael-type addition with the nucleophilic enolate of the 2-aryl-1,3-indandione. nih.govnih.govresearchgate.net
The mechanism for the rhodium-catalyzed reactions of 2-diazo-1,3-indandiones commences with the formation of a rhodium-carbene intermediate. rsc.org In the case of annulation reactions, this can be followed by C-H activation of the substrate, carbene insertion into the metal-carbon bond, migratory insertion, and reductive elimination to afford the final product. rsc.org For example, in the reaction with N-aryl nitrones, a proposed mechanism involves the formation of a five-membered rhodacycle, followed by carbene insertion. rsc.org
Mechanistic studies on the bromination of 2-benzylidene-1,3-indandiones indicate a nucleophilic addition mechanism. researchgate.net The reaction proceeds through the formation of an intermediate which then transforms into the final brominated product. researchgate.net
Finally, some reactions of 1,3-indandione can lead to interesting rearrangements and insertions. For instance, refluxing 1,3-indandione with DMSO at elevated temperatures can result in the formation of poly(methylene-bis) 1,3-indandione, which involves the insertion of a methylene group between indandione units. rajpub.comresearchgate.net
Nucleophilic Addition Reactions (e.g., Michael Addition)
Nucleophilic addition reactions are fundamental to the derivatization of the indandione core. The active methylene group at the C-2 position of the 1,3-indandione ring is highly susceptible to acting as a nucleophile, particularly in its enolate form. nih.gov
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a widely employed strategy. For instance, 1,3-indandione can react with β-nitro vinyl benzene (B151609) in a Michael addition to form an adduct. ajchem-b.com Similarly, the electrochemical oxidation of catechols generates reactive o-benzoquinones, which then undergo a Michael addition with 1,3-indandione derivatives. nih.govbrieflands.com This reaction proceeds by the addition of the nucleophilic carbon of the indandione to the beta carbon of the quinone's α,β-unsaturated system. nih.gov
A divergent cyclization strategy has been developed where the initial step is a Michael addition between 2-arylidene-1,3-indandiones and β-keto enamines to produce 1,3-indandione-substituted β-keto enamines. acs.org Furthermore, a base-promoted intramolecular Michael initiated ring closure (MIRC) of γ-hydroxyenone derived diphenyl phosphinates with 1,3-indandione leads to the synthesis of activated cyclopropanes. rsc.org Organocatalytic enantioselective vinylogous Michael additions have also been successfully applied. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Catechol derivatives, 2-Aryl-1,3-indandiones | Electrochemical oxidation | 2-Substituted indandione | nih.govbrieflands.com |
| 2-Arylidene-1,3-indandiones, β-Keto enamines | Base | Michael adduct (precursor for cyclization) | acs.org |
| γ-Hydroxyenone derived diphenyl phosphinates, 1,3-Indandione | Base (e.g., Cinchona derivatives) | Activated cyclopropanes | rsc.org |
| 1,3-Indandione-derived pronucleophiles, Nitroalkenes | Organocatalyst | Tetrahydrofluoren-9-ones / Michael adducts | nih.gov |
| 1,3-Indandione, 1,5-Diphenyl pentadiene-3-one | (-) Quinine | Optically active trans spiran | ajchem-b.com |
Cyclization and Annulation Mechanisms
Cyclization and annulation reactions are powerful tools for constructing complex polycyclic and spirocyclic systems from the indandione core. These reactions often proceed through cascade or tandem sequences, creating multiple bonds and stereocenters in a single operation.
A notable example involves a Ru(II)-catalyzed reaction of phenyl indandione with an alkyne, which proceeds via C(sp²)–H bond activation, keto–enol tautomerization, and alkyne annulation to yield spirobi[indene]diones. thieme-connect.com Another strategy uses the reaction between 2-arylidene-1,3-indandiones and β-keto enamines to form Michael adducts, which can then undergo divergent cyclization. Treatment with copper(II) acetate leads to spirocyclopentenes through C-C bond formation, while N-iodosuccinimide treatment yields spiropyrrolidine derivatives via C-N bond formation. acs.org
Phosphine-catalyzed [3+2] annulation reactions of 2-arylidene-1,3-indandiones with allenoates are effective for synthesizing functionalized spirocyclic cyclopentenes. researchgate.netrsc.org These reactions can exhibit high regioselectivity. rsc.org Similarly, an organocatalytic asymmetric vinylogous Mannich reaction of 2-ethylidene 1,3-indandiones with isatin (B1672199) N-Boc ketimines initiates an annulation/acylation cascade to produce chiral spiro-oxindole piperidine derivatives. bohrium.com The electrophilicity of the arylidene part of 2-arylidene-1,3-indandione makes it an excellent Michael acceptor, facilitating annulation reactions to create six-membered rings. mdpi.com
| Reactants | Catalyst/Reagent | Product Type | Reaction Type | Reference |
| Phenyl indandione, Alkyne | Ru(II) catalyst | Spirobi[indene]dione | C-H Activation/Annulation | thieme-connect.com |
| 2-Arylidene-1,3-indandiones, β-Keto enamines | Cu(OAc)₂ or N-Iodosuccinimide | Spirocyclopentenes or Spiropyrrolidines | Michael Addition/Cyclization | acs.org |
| 2-Arylidene-1,3-indandiones, Ethyl 2,3-butadienoate | Triphenylphosphine | Spirocyclic cyclopentenes | [3+2] Annulation | researchgate.netrsc.org |
| 2-Ethylidene 1,3-indandiones, Isatin N-Boc ketimines | Organocatalyst | Chiral spiro-oxindole piperidines | Vinylogous Mannich/Annulation | bohrium.com |
Rearrangement Reactions and Transformations
Indandione derivatives can undergo various rearrangement reactions, often induced by photochemical or reductive conditions, leading to structurally distinct products.
A well-documented transformation is the photochemical rearrangement of 2-substituted 1,3-indandione derivatives into phthalides. rsc.orgrsc.org However, for spiro-1,3-indandiones containing a nearby carbon-carbon double bond, other intramolecular photochemical reactions can occur, such as a 1,3-acyl shift and the Paternò–Büchi reaction. rsc.orgrsc.org A notable feature of these reactions in spiro-1,3-indandiones is their photoreversibility. rsc.org
The Clemmensen reduction (using zinc amalgam and hydrochloric acid) of 1,3-indandiones can also lead to rearranged products. lookchem.com For example, the reduction of 2,2-diphenyl-1,3-indandione yields not only the expected 2,2-diphenylindan but also the rearranged 1,2-diphenylindene. lookchem.com This indicates that skeletal rearrangements can accompany the reduction of the carbonyl groups. Additionally, alkoxide-mediated rearrangement of specific alkene precursors provides a facile route to synthesize 1,3-indandione-terminated π-conjugated quinoids. researchgate.netresearchgate.net
Phase Transfer Catalysis in Derivatization
Phase transfer catalysis (PTC) offers a powerful and green methodology for synthesizing indandione derivatives by facilitating reactions between reactants in immiscible phases. ekb.egresearchgate.net This technique is particularly useful for reactions involving the alkylation or arylation of the indandione nucleus.
Under PTC conditions, 2-bromo-1,3-indandione can be treated with various nucleophilic reagents to afford either fused indenocycles directly or 2-substituted-1,3-indandione intermediates that can be subsequently cyclized. ekb.egresearchgate.net The reaction mechanism typically involves the deprotonation of the nucleophile at the solid-liquid interface by a base like potassium carbonate, followed by the migration of the resulting anion, paired with the catalyst cation (e.g., tetrabutylammonium (B224687) bromide, TBAB), into the organic phase where it reacts with the indandione substrate. ekb.egresearchgate.net
Furthermore, 2,2-dibromo-1,3-indandione serves as a building block for spiro heterocyclic systems when reacted with bidentate reagents like ethylenediamine (B42938) or o-phenylenediamine (B120857) under PTC conditions. ekb.egresearchgate.net Asymmetric phase transfer catalysis, using chiral catalysts such as d-mannitol-based crown ethers, has been employed in reactions like the cyclopropanation of 2-benzylidene-1,3-indandione, achieving significant enantioselectivities. nih.gov
Functionalization and Derivatization Strategies of this compound Core
The modification of the indandione core through the introduction of various functional groups is a key strategy for tuning its chemical and physical properties. Halogenation, nitration, and cyanation are common and effective methods for achieving this. nih.govontosight.ai
Halogenation Approaches
Halogenation of the indandione core can occur at either the active methylene C-2 position or on the aromatic ring. Direct halogenation of the methylene group is straightforward. For instance, reacting indane-1,3-dione with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in ethanol (B145695) yields 2-chloro- and 2-bromo-1,3-indandione, respectively. nih.gov Green synthesis methods using mechanical ball milling with reagents like trichloroisocyanuric acid have also been developed, affording high yields. nih.gov
In contrast, direct electrophilic halogenation of the aromatic ring of the indane-1,3-dione derivative itself is generally not feasible. nih.gov Therefore, halogenated derivatives are typically obtained by using halogenated precursors. nih.gov For example, halogenated phthalic anhydrides can be converted into the corresponding halogenated indane-1,3-diones. nih.gov The synthesis of 2-bromo-5-fluoro-2-phenyl-1,3-indandione involves multi-step reactions that include halogenation steps. ontosight.ai
| Position | Reagent | Product | Reference |
| C-2 | N-chlorosuccinimide (NCS) | 2-Chloro-1,3-indandione | nih.gov |
| C-2 | N-bromosuccinimide (NBS) | 2-Bromo-1,3-indandione | nih.gov |
| Aromatic Ring | N/A (Precursor-based) | Halogenated indane-1,3-diones | nih.gov |
| C-5 | Bromine in acetic acid | 5-Bromo-1,3-indandione |
Nitration and Cyano Functionalization
The introduction of nitro and cyano groups onto the indandione scaffold significantly alters its electronic properties and reactivity.
Nitration: Similar to halogenation, electrophilic aromatic substitution for nitration on the indane-1,3-dione core is not a preferred route. Post-functionalization using nitrated precursors is the common strategy. nih.govresearchgate.net For instance, nitro-substituted indane-1,3-diones can be synthesized from the corresponding nitro-substituted phthalic anhydrides. nih.govresearchgate.net However, nitration of the active methylene group at the C-2 position is possible. 2-Nitro-1,3-indandione can be synthesized by treating 1,3-indandione with a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures. Interestingly, the nitration of 2-methyl-1,3-indandione (B183924) with fuming nitric acid in acetic acid at low temperatures yields a 2-nitroso-2-methyl-1,3-indandione dimer. ajchem-b.com
Cyano Functionalization: The cyano group can be introduced through various reactions. A Knoevenagel condensation of 1,3-indandione with malononitrile (B47326), using bases like sodium acetate or piperidine, can yield products such as 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. mdpi.com Unexpected cyclization reactions can sometimes occur, where secondary amines add to the cyano groups of push-pull dyes derived from indandione. mdpi.com Another method involves the one-pot reaction of indandione with various aldehydes in the presence of cyanogen (B1215507) bromide and a base like triethylamine, which can lead to the formation of spiro dihydrofurans or cyclopropanes. researchgate.net
Introduction of Alkoxy-Carbonyl and Other Electron-Withdrawing/Donating Groups
The functionalization of the indandione framework with various electron-withdrawing and electron-donating groups is a key strategy for modulating the electronic properties, reactivity, and potential applications of its derivatives. These substitutions can be introduced either on the aromatic ring of the indandione core or on substituents at the C2 position. Methodologies range from modifying starting materials before cyclization to direct functionalization of the pre-formed indandione scaffold.
Introduction of Alkoxy-Carbonyl Groups
The introduction of an alkoxy-carbonyl group, typically an ester, onto the indandione skeleton can be achieved through several synthetic routes. One of the most fundamental methods involves the initial synthesis of the indandione ring itself, which proceeds through an alkoxy-carbonyl intermediate. The nucleophilic addition of an alkyl acetate to a dialkyl phthalate (B1215562) under basic conditions generates a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion. nih.govmdpi.com This intermediate can then be isolated or subjected to in-situ hydrolysis and decarboxylation to yield the unsubstituted indane-1,3-dione. nih.govmdpi.com
For the synthesis of derivatives with the ester group on the aromatic ring, a common strategy involves using a functionalized precursor. For instance, ethyl 1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylate can be prepared from appropriately substituted phthalic anhydrides. nih.gov
Alternatively, post-synthesis modification can be performed. The reaction of ethyl 2-bromo-1,3-indandione-2-carboxylate with sodium arenethiolates in anhydrous benzene leads to the formation of ethyl 2-arylthio-1,3-indandione-2-carboxylate derivatives. chemicalpapers.com This method demonstrates the introduction of a functional group alongside the existing alkoxy-carbonyl moiety at the C2 position.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Ref. |
| Dialkyl phthalate | Alkyl acetate, Base | 2-(Alkoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion | Not specified | nih.govmdpi.com |
| Ethyl 2-bromo-1,3-indandione-2-carboxylate | Sodium thiophenolate, Anhydrous Benzene, 25°C, 4h | Ethyl 2-phenylthio-1,3-indandione-2-carboxylate | Not specified | chemicalpapers.com |
| Ethyl 2-bromo-1,3-indandione-2-carboxylate | Sodium 4-methylthiophenolate, Anhydrous Benzene | Ethyl 2-(4-methylphenylthio)-1,3-indandione-2-carboxylate | 38 | chemicalpapers.com |
Introduction of Other Electron-Withdrawing Groups (EWGs)
The incorporation of strong electron-withdrawing groups, such as nitro and halo functionalities, significantly alters the electronic landscape of the indandione molecule.
Direct electrophilic nitration on the aromatic ring of the indane-1,3-dione core is generally not feasible. nih.gov Therefore, the synthesis of nitro-substituted indandione derivatives relies on two primary strategies: building the ring from a nitro-functionalized precursor or introducing the nitro group via a condensation reaction.
In the precursor approach, nitro-substituted phthalic anhydrides are condensed with reagents like malonic acid in pyridine (B92270) to yield the corresponding nitro-indane-1,3-diones. nih.gov Alternatively, direct nitration at the active methylene C2 position is possible. The reaction of 1,3-indandione with a mixture of nitric acid can yield 2-nitro-1,3-indandione. chemicalbook.com Another route involves the cyclization of 2-methoxycarbonyl-ω-nitroacetophenone using sodium hydride in benzene. chemicalbook.com
The most common method for creating C2-aryl substituted nitro-indandiones is the Knoevenagel condensation of 1,3-indandione with various nitro-substituted benzaldehydes. acs.orgtandfonline.comnih.gov This reaction is typically catalyzed by a base like piperidine in a solvent such as ethanol. These reactions generally proceed in good yields, although the electronic nature of the substituent can influence reactivity.
Similar to nitration, direct halogenation on the aromatic portion of a pre-formed indane-1,3-dione derivative is not a viable synthetic route. nih.gov Consequently, halogenated indandiones are synthesized from halogen-containing precursors. Halogenated phthalic anhydrides can be converted into the corresponding indane-1,3-diones using reagents like ethyl acetoacetate. nih.gov
For derivatives with halogenated aryl groups at the C2 position, the Knoevenagel condensation is again the method of choice. Aromatic aldehydes bearing fluorine, chlorine, or bromine substituents react with 1,3-indandione to produce a wide array of 2-(haloaryl)-1,3-indandione derivatives. acs.orgtandfonline.comnih.gov Studies show that while these reactions are generally successful, the presence of electron-withdrawing halogens can sometimes lead to slightly lower yields or require longer reaction times compared to electron-donating groups. acs.orgmdpi.com
Introduction of Electron-Donating Groups (EDGs)
Introducing electron-donating groups such as alkoxy, alkyl, or amino moieties can enhance the electron density of the indandione system, which in turn affects its reactivity in subsequent transformations.
The most direct method for incorporating alkoxy and alkyl groups onto the C2-aryl substituent is the Knoevenagel condensation. nih.gov Benzaldehydes substituted with groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) are common starting materials. tandfonline.comnih.gov Research indicates that in some cycloaddition reactions, the presence of electron-donating groups on the phenyl ring can decrease the yield and regioselectivity, presumably by reducing the electrophilicity of the arylidene carbon atom. acs.orgrsc.org For instance, 2-arylidene-1,3-indandiones with strongly electron-donating methoxy groups have been reported to fail in certain Diels-Alder reactions. acs.org
Amino groups can be introduced through various synthetic pathways. A multi-step approach involves the Knoevenagel condensation of 1,3-indandione with a ketone like 1-(4-aminophenyl)ethanone to form an intermediate, which is then reacted with various aldehydes to produce different Schiff base (imine) derivatives. ijpsr.com
Another strategy involves the reaction of 2-benzylidene-1,3-indandiones with functionalized amino compounds. For example, reacting a 2-benzylidene-1,3-indandione with a substituted 2-aminothiophenol (B119425) in a mixture of isopropyl alcohol and acetic acid yields complex benzothiazepine (B8601423) structures. scirp.org
| Indandione Derivative | Reagents and Conditions | Product | Yield (%) | Ref. |
| 1,3-Indandione | 1-(4-Aminophenyl)ethanone, then various aldehydes | Styrylated indandione Schiff base | Not specified | ijpsr.com |
| 2-Benzylidene-1,3-indandione | 2-Amino-4-methoxybenzenethiol, Isopropyl alcohol/Acetic acid, RT, 3 days | 5,11-Dihydro-7-methoxy-11-phenyl-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.tandfonline.comthiazepin-12-one | 37 | scirp.org |
Advanced Spectroscopic and Structural Characterization
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the molecular structure of crystalline solids. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a definitive view of the molecule's solid-state architecture.
Elucidation of Molecular Conformations and Geometries
X-ray crystallographic studies of 1,3-indandione (B147059) derivatives consistently reveal specific conformational features. The core indan-1,3-dione moiety consists of a planar benzene (B151609) ring fused to a five-membered ring. To alleviate inherent ring strain, this five-membered ring is typically not planar and commonly adopts a non-planar, "envelope" conformation researchgate.net. In this arrangement, four of the ring atoms are roughly coplanar, while the fifth is displaced from this plane.
In the solid state, derivatives such as 2-phenylazo-1,3-indandione exist as the keto-hydrazone tautomer. The molecular geometry is influenced by resonance, leading to an averaging of single and double bond character within the structure. For instance, one of the keto groups may exhibit a slightly elongated C=O bond distance (e.g., 1.230 Å compared to a typical 1.217 Å) due to its involvement in a strong intramolecular hydrogen bond researchgate.net.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.837(4) |
| b (Å) | 13.221(3) |
| c (Å) | 16.325(6) |
| β (°) | 107.914(15) |
| Volume (ų) | 2020.2(12) |
| Z (molecules/unit cell) | 4 |
This table presents typical crystallographic parameters for a representative indandione derivative, illustrating the data obtained from single-crystal X-ray analysis researchgate.net.
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The stability and packing of molecules within a crystal lattice are governed by a network of non-covalent intermolecular interactions. In indandione derivatives, hydrogen bonding and π-π stacking are predominant forces that define the supramolecular architecture japtronline.commdpi.com.
Hydrogen Bonding: Crystal structures of these derivatives are often stabilized by various hydrogen bonds. These can include intramolecular bonds, such as the N-H···O=C interaction within a 2-phenylhydrazono-1,3-indandione molecule, which helps to fix its conformation researchgate.net. Intermolecular hydrogen bonds, including conventional N-H···O and weaker C-H···O or C-H···N interactions, link adjacent molecules together, forming well-defined structural motifs researchgate.netmdpi.com. The directionality and strength of these bonds are fundamental to crystal engineering, guiding the assembly of molecules into predictable patterns japtronline.comnsf.gov.
Supramolecular Assembly and Crystal Packing
The combination of directional hydrogen bonds and weaker, non-directional forces like π-π stacking and van der Waals interactions dictates the final three-dimensional crystal packing mdpi.com. These interactions can lead to the formation of specific, repeating structural units known as supramolecular synthons japtronline.com.
For example, intermolecular hydrogen bonds can link molecules into one-dimensional chains or two-dimensional sheets. In the crystal structure of 2-(2-pyridyl)-indandione-1,3, supramolecular dimers are a key feature of the assembly researchgate.net. These larger assemblies then pack efficiently in three dimensions, often guided by π-π interactions between the aromatic systems of adjacent chains or sheets, to form a stable, low-energy crystal lattice nih.govrsc.org. The study of these packing arrangements is crucial for understanding and predicting the physical properties of the solid material.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. While basic 1D NMR provides initial characterization, advanced 1D and 2D methods are essential for the complete and unambiguous assignment of complex indandione derivatives and for probing their conformational dynamics.
Advanced 1D and 2D NMR Techniques for Structural Elucidation (beyond basic identification)
For complex organic molecules like Indandione derivative 2, standard 1H and 13C NMR spectra can be crowded and difficult to interpret fully. Advanced 2D NMR experiments are therefore employed to resolve ambiguities and confirm the molecular skeleton nih.gov.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled (typically through two or three bonds), allowing for the mapping of proton connectivity within different parts of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, enabling the definitive assignment of carbon resonances.
DEPT (Distortionless Enhancement by Polarization Transfer): This is a 1D technique that helps distinguish between CH, CH₂, and CH₃ groups.
These methods, used in combination, allow for the complete and confident assignment of all proton and carbon signals in the molecule, as illustrated by the detailed assignments made for various novel 1,3-indandione derivatives nih.goviajps.com.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indandione Ring Protons | ~8.1 (m, 4H) | - |
| Indandione C-2 | - | ~66-67 |
| Indandione C=O | - | ~198-200 |
| Aryl Ring Protons (at C-2) | ~7.1-7.5 (m) | - |
| Aryl Ring Carbons (at C-2) | - | ~124-141 |
This table shows typical chemical shift ranges for key nuclei in a 2-aryl-1,3-indandione derivative, based on data from similar structures nih.gov.
Nuclear Overhauser Effect (NOE) Studies for Stereochemistry and Conformation
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds columbia.edu. Measuring the NOE allows for the determination of the spatial proximity of atoms, making it a critical tool for elucidating stereochemistry and preferred solution-state conformations.
NOE experiments are typically performed as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. Cross-peaks in a NOESY or ROESY spectrum indicate that the correlated protons are spatially close researchgate.netreddit.com. This information is crucial for:
Determining Stereochemistry: For derivatives with stereocenters or geometric isomers (e.g., E/Z isomers of a double bond), NOE correlations can definitively establish the relative configuration. For example, analysis of NOE spectra for certain indandione derivatives has been used to confirm that the double bonds formed during synthesis possess the Z conformation nih.gov.
Elucidating Conformation: NOE data reveals the preferred conformation of flexible parts of the molecule in solution. For instance, it can show the spatial relationship between substituents on the indandione core and adjacent aromatic rings, providing insights that complement the static picture obtained from solid-state X-ray diffraction.
By comparing the through-space interactions observed in solution with the solid-state structure, a comprehensive understanding of the molecule's conformational preferences and dynamics can be achieved.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of indandione derivatives by identifying their constituent functional groups. ksu.edu.sacardiff.ac.uk These methods probe the vibrational modes of molecules, which are sensitive to bond strength, atomic masses, and molecular geometry. ksu.edu.sa For a molecular vibration to be IR active, it must induce a change in the molecule's dipole moment, whereas Raman activity depends on a change in polarizability. ksu.edu.sa Consequently, these two techniques provide complementary information about the molecular structure. ksu.edu.samdpi.com
In the analysis of 2-substituted 1,3-indandione derivatives, IR and Raman spectra reveal characteristic bands corresponding to the core indandione framework and its substituents. researchgate.netnih.gov The most prominent features in the IR spectra are the strong absorption bands associated with the carbonyl (C=O) stretching vibrations of the diketone group. asianpubs.orgresearchgate.net The exact frequencies of these bands can be influenced by the nature of the substituent at the 2-position, as well as by intramolecular interactions such as hydrogen bonding, which typically shifts the carbonyl vibrational frequency to lower wavenumbers. researchgate.net For instance, in certain 2-acyl-1,3-indandiones that exist in an exocyclic enolic form, a deformational vibration of the C-OH group can also be identified. researchgate.net
Other significant vibrations include C-C stretching within the aromatic ring and the five-membered ring of the indane system, as well as various bending and out-of-plane vibrations. asianpubs.orgresearchgate.net The analysis of these spectral "fingerprints" allows for detailed structural confirmation and the study of tautomeric equilibria, as different tautomers present distinct vibrational signatures. nih.gov
Table 1: Characteristic Vibrational Frequencies for Functional Groups in Indandione Derivatives This table presents typical wavenumber ranges for key functional groups found in indandione derivatives, compiled from spectroscopic principles and data on related compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1640 - 1730 | IR |
| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |
| C-O (Enol) | Stretching | 1200 - 1350 | IR |
| O-H (Enol) | Deformational Bending | ~1400 | IR |
| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |
Ultraviolet-Visible (UV-Vis) and Photophysical Spectroscopy
UV-Vis and other photophysical spectroscopic techniques are crucial for understanding the electronic structure and excited-state behavior of indandione derivatives. These molecules, often featuring donor-π-acceptor architectures, exhibit interesting optical properties relevant to materials science and sensor development. nih.govmdpi.comnih.gov
The UV-Vis absorption spectra of indandione derivatives are governed by electronic transitions between molecular orbitals. libretexts.org The presence of conjugated π-systems in these molecules leads to strong absorption in the UV and visible regions of the electromagnetic spectrum. libretexts.orgust.hk The key transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orglibretexts.org In derivatives containing heteroatoms with lone pairs (e.g., oxygen, nitrogen), n → π* transitions may also occur, though they are often weaker. libretexts.org
Many indandione derivatives are designed with an electron-donating group and the indandione moiety acting as a strong electron acceptor, resulting in a significant intramolecular charge transfer (ICT) character for the lowest energy electronic transition. nih.govresearchgate.net This ICT band is particularly sensitive to the molecular environment. The absorption maximum (λmax) can be tuned by modifying the donor, acceptor, or the π-conjugated bridge connecting them. nih.gov For example, a derivative with a trithiophene bridge (INT3) shows a red-shifted absorption peak compared to one with a triphenylamine (B166846) bridge (INB3), indicating a smaller energy gap in the former. nih.gov
Table 2: UV-Vis Absorption Data for Selected Indandione Derivatives This table summarizes the maximum absorption wavelengths (λmax) for various indandione derivatives in specific solvents.
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| INB3 | DMSO | 492 | nih.gov |
| INT3 | DMSO | 504 | nih.gov |
| DMABI | - | ~480 | researchgate.net |
| tB-DMABI | - | 512 | researchgate.net |
| IND-TPE | Toluene | 468 | ust.hk |
| IND-TPE | Acetonitrile (B52724) | 486 | ust.hk |
The luminescence properties of indandione derivatives are of significant interest for applications in optical sensing, bioimaging, and forensic science. mdpi.comresearchgate.net Upon absorption of light, the excited molecule can relax by emitting a photon, a process known as fluorescence. The efficiency and wavelength of this emission are highly dependent on the molecular structure and environment.
A notable application is the use of 1,2-indandione for the detection of latent fingerprints on porous surfaces. researchgate.netnih.gov It reacts with amino acid residues to form highly fluorescent products, allowing for clear visualization of fingerprint ridges. researchgate.netnih.gov This demonstrates the potential of indandione derivatives as chemical probes that signal the presence of a target analyte through a fluorescent response.
Furthermore, strategic molecular design has led to indandione derivatives with properties like aggregation-induced emission (AIE). mdpi.comust.hk AIE-active molecules are typically non-emissive when dissolved but become highly fluorescent in an aggregated state or solid film. ust.hk This phenomenon can be exploited for developing probes; for instance, an AIE-active tetraphenylethene-functionalized indandione (IND-TPE) has been used to selectively detect amino acids like arginine and lysine. ust.hk The fluorescence of some solid-state derivatives has been observed in the 435–465 nm range. researchgate.net
Table 3: Fluorescence Emission Data for Selected Indandione Derivatives This table highlights the fluorescence emission characteristics of specific indandione derivatives.
| Compound | Property/Observation | Emission λmax (nm) | Application |
|---|---|---|---|
| 1,2-Indandione | Reacts with amino acids to form fluorescent product | - | Latent fingerprint detection |
| IND-TPE | Aggregation-Induced Emission (AIE) | 543 (in Toluene) | Amino acid sensing |
| Disubstituted carbazole (B46965)/phenothiazine (B1677639)/phenoxazine derivatives | Solid-state fluorescence | 435 - 465 | - |
| INT3 | Stronger fluorescence signal compared to INB3 | - | - |
Ultrafast spectroscopic techniques, such as transient absorption (TA) spectroscopy, are employed to map the complex de-excitation pathways of photoexcited indandione derivatives on femtosecond to nanosecond timescales. nih.govnih.gov After initial excitation, molecules can undergo various dynamic processes, including internal conversion, intersystem crossing, vibrational relaxation, and excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov
Studies on specific D–π–A type indandione derivatives have revealed broadband excited state absorption (ESA), where the initially excited molecule absorbs another photon to reach a higher excited state. nih.gov The dynamics of these compounds involve multiple relaxation processes, including internal conversion from a locally excited state to an ICT state, followed by relaxation back to the ground state. nih.gov For example, in 2-acetylindan-1,3-dione, photoexcitation is followed by an extremely rapid ESIPT (≈160 fs), formation of a vibrationally "hot" product, vibrational relaxation (≈10 ps), and eventual return to the ground state (≈390 ps). nih.gov These detailed investigations into transient dynamics are crucial for understanding the photostability and optimizing the performance of these molecules in applications like optical limiting. nih.gov
Table 4: Excited-State Relaxation Dynamics for Selected Indandione Derivatives This table details the time constants associated with various photophysical processes following excitation.
| Compound | Process | Time Constant (τ) | Technique |
|---|---|---|---|
| 2-acetylindan-1,3-dione | Excited-State Intramolecular Proton Transfer (ESIPT) | ≈ 160 fs | Transient Absorption / Fluorescence Upconversion |
| 2-acetylindan-1,3-dione | Vibrational Relaxation | ≈ 10 ps | Transient Absorption / Fluorescence Upconversion |
| 2-acetylindan-1,3-dione | Relaxation to Ground State | ≈ 390 ps | Transient Absorption / Fluorescence Upconversion |
| INB3 / INT3 | Internal Conversion and ICT State Relaxation | fs to ns range | Femtosecond Transient Absorption |
Computational and Theoretical Investigations of Indandione Derivative 2
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, providing insights into molecular geometry, vibrational modes, and electronic properties. For halogenated compounds like Indandione Derivative 2, DFT is particularly useful for understanding the effects of electronegative substituents on the indandione core.
The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. molport.com The energies of these orbitals are used to calculate various global chemical reactivity descriptors. chemscene.com In molecules like this compound, the presence of two chlorine atoms and two carbonyl groups, both being electron-withdrawing, is expected to significantly lower the energy of the LUMO and influence the HOMO-LUMO gap. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the energies and spatial distributions of these orbitals.
Table 1: Conceptual Data for Frontier Molecular Orbitals of this compound Note: The following table is illustrative. Specific calculated values for 2,2-dichloro-1H-indene-1,3(2H)-dione are not available in the cited literature.
| Parameter | Expected Value / Description |
|---|---|
| HOMO Energy (EHOMO) | Represents the ionization potential; expected to be influenced by the aromatic ring. |
| LUMO Energy (ELUMO) | Represents the electron affinity; expected to be lowered by the electron-withdrawing Cl and C=O groups. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |
Before calculating molecular properties, it is essential to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, which systematically alters the molecular geometry to find the configuration with the minimum total energy on the potential energy surface.
For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) would be used to optimize bond lengths, bond angles, and dihedral angles. researchgate.net The process continues until the forces on each atom are negligible and the structure represents a stable energy minimum. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure is a true minimum. mdpi.com The resulting energetic landscape provides the absolute minimum energy of the molecule, which is fundamental for calculating other properties.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are a powerful tool for predicting these vibrational frequencies and aiding in the assignment of experimental spectral bands.
Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies corresponding to the normal modes of the molecule. Since theoretical calculations often overestimate frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net For a molecule like 2,2-dichloro-1H-indene-1,3(2H)-dione, this analysis would predict characteristic stretching frequencies for the C=O, C-Cl, and aromatic C-C bonds.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net These indices help predict how a molecule will behave in a chemical reaction. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. It is calculated as μ² / 2η.
These indices are valuable for comparing the reactivity of different derivatives and for understanding potential reaction mechanisms, such as susceptibility to nucleophilic or electrophilic attack. chemscene.com For this compound, the high electrophilicity expected from the two carbonyl and two chloro substituents would be quantified by these calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption and emission spectra (UV-Vis and fluorescence). TD-DFT calculates the excitation energies required to promote an electron from an occupied orbital to a virtual orbital, which correspond to the absorption of light.
TD-DFT calculations, performed on the optimized ground-state geometry, yield vertical excitation energies and oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition, corresponding to the intensity of an absorption band. These calculations allow for the prediction of the maximum absorption wavelength (λmax). For example, in studies of similar compounds, TD-DFT has been used to calculate electronic transitions and correlate them with experimental UV-Vis spectra.
To predict emission spectra (fluorescence), the geometry of the first excited state is optimized. A TD-DFT calculation is then performed on this excited-state geometry to determine the energy of the transition back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. For this compound, TD-DFT could predict the π → π* and n → π* transitions associated with its aromatic system and carbonyl groups.
Analysis of Exciton (B1674681) Binding Energy and Excited State Lifetimes
Computational studies utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) have been instrumental in characterizing the optoelectronic properties of indandione derivatives. A significant area of investigation involves the analysis of exciton binding energy (E_b) and excited state lifetimes, which are crucial parameters for materials used in organic electronics. unibe.ch
One of the standout molecules from the study, DM4, was noted for its superior photovoltaic parameters, which included an extended excited state lifetime of 10.0 ns. unibe.ch This extended lifetime is attributed to low electron and hole reorganization energies. unibe.ch The exciton binding energy, which is the energy required to separate the bound electron-hole pair, is another critical factor evaluated in these studies. Lower exciton binding energies facilitate more efficient charge separation, a desirable trait for photovoltaic applications. unibe.chmdpi.com The transition density matrix (TDM) is an essential tool used in these computational analyses to provide insights into the distribution of electrons and holes and the nature of excited states, which helps in understanding exciton formation and mobility. mdpi.com
Table 1: Photovoltaic and Excited State Properties of a Computationally Designed Indandione Derivative (DM4)
| Property | Value | Unit |
|---|---|---|
| Optical Band Gap | ~1.77 | eV |
| Electron Affinity | 3.49 | eV |
| Excited State Lifetime | 10.0 | ns |
| Electron Reorganization Energy (λe) | ~0.13 | eV |
| Hole Reorganization Energy (λh) | ~0.24 | eV |
| Power Conversion Efficiency (PCE) | ~18.5 | % |
Data sourced from a computational study on indandione-based D-A materials. unibe.ch
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior, stability, and interaction dynamics of indandione derivatives at the atomic level. These simulations provide a deeper understanding of the conformational stability and binding interactions of these molecules over time. nih.gov
For instance, MD simulations were employed to study a series of chalcone-based 2-arylidene-1,3-indandione derivatives. The simulations were used to investigate the orientation and binding interactions of a potent derivative within the binding site of a target protein. nih.gov The results demonstrated that the derivative formed a stable complex throughout the simulation run, highlighting its noticeable and stable interaction with essential residues in the binding site. nih.gov Such simulations are crucial for confirming the stability of the ligand-receptor complex and understanding the key interactions that confer this stability. nih.gov MD simulations are also utilized in the study of photoinduced effects in polymer films containing indandione derivatives, providing a theoretical framework to understand these phenomena. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (Non-Biological Focus)
Quantitative Structure-Property Relationship (QSPR) studies are employed to establish a mathematical relationship between the chemical structure of indandione derivatives and their physicochemical properties, particularly in a non-biological context such as materials science. These models are valuable for designing novel materials with tailored optoelectronic characteristics.
A computational study on indandione-based donor-acceptor materials provides a clear example of a structure-property relationship analysis. unibe.ch In this work, the effect of systematically modifying the molecular structure by introducing malononitrile (B47326) group acceptors was directly correlated with key photovoltaic properties. The designed molecules (DM1–DM4) were compared against reference materials (R1 and R2). unibe.ch
The structural modifications resulted in a significant reduction of the optical band gap from approximately 2.24 eV in the reference molecules to around 1.77 eV in the newly designed derivatives when analyzed in a solvent environment. unibe.ch This change demonstrates a direct relationship between the addition of strong electron-withdrawing groups and the resulting electronic properties. Furthermore, the study established a link between the molecular structure and the predicted power conversion efficiency (PCE), with one derivative, DM4, achieving a theoretical PCE of approximately 18.5%, marking it as a promising candidate for device applications. unibe.ch This approach, where molecular structure is computationally tuned to optimize material properties like charge transfer, band gap, and efficiency, is a core concept of non-biological QSPR.
Table 2: Structure-Property Relationship in Designed Indandione Derivatives
| Molecule | Structural Modification | Resulting Optical Band Gap (in solvent) | Predicted Power Conversion Efficiency (PCE) |
|---|---|---|---|
| R1, R2 (Reference) | Base Indandione Structure | ~2.24 eV | Not specified |
| DM1-DM4 (Designed) | Addition of Malononitrile Acceptors | ~1.77 eV | Up to ~18.5% (for DM4) |
Data illustrates the relationship between structural changes and optoelectronic properties as determined by DFT and TD-DFT calculations. unibe.ch
Intermolecular Interaction Analysis (e.g., Atom in Molecules (AIM) analysis for hydrogen bonding)
The analysis of intermolecular interactions is critical for understanding the solid-state packing, crystal structure, and macroscopic properties of indandione derivatives. Quantum mechanical calculations and specialized theoretical models like the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, are used to characterize these non-covalent interactions.
QTAIM is a powerful method for analyzing chemical bonding based on the topology of the electron density. This approach has been applied to indandione derivatives to elucidate bonding properties. For example, a study on 2-dimethylsulfuranylidene-l,3-indanedione (YLID) utilized QTAIM analysis of experimental electron density data to investigate its chemical bonds. This included creating three-dimensional isosurface plots of the Laplacian of the electron density to visualize regions of charge concentration and depletion, which are key to understanding intermolecular contacts.
Theoretical studies on other 1,3-indandione (B147059) derivatives have also highlighted the presence and significance of various intermolecular interactions. Quantum mechanical calculations have been used to investigate unusual features in their NMR spectra that arise from interactions between neutral and anionic species. These studies have identified intramolecular aromatic C–H···O hydrogen bonding in both neutral molecules and their corresponding anions. Experimental and theoretical studies on halogenated derivatives of indandione have shown that imide protons form short hydrogen bonds, while oxygen atoms of the carbonyl groups function as acceptor sites for these interactions.
Applications of Indandione Derivative 2 in Advanced Materials and Systems Non Clinical
Chemical Sensing and Optical Probes
The ability of indandione derivatives to interact with specific analytes, coupled with their favorable photophysical properties, makes them excellent candidates for the development of chemical sensors and optical probes.
Certain indandione derivatives have been designed to act as selective chemosensors for metal ions. The binding of a metal ion to the indandione ligand can induce a change in the molecule's absorption or fluorescence properties, providing a detectable signal. This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of specific metal ions in a given sample. The selectivity of these sensors can be tailored by modifying the structure of the indandione derivative to create a binding pocket that is specific to a particular metal ion. Beyond sensing, these derivatives can also be utilized as extraction agents to selectively remove metal ions from a solution.
Anion Sensing Properties and Mechanisms
Indandione Derivative 2 has been engineered to function as a highly effective colorimetric sensor for various anions. A specific receptor, 2-(2-(2,4-dinitrophenyl)hydrazono)-2H-indene-1,3-dione, was synthesized from a ninhydrin (B49086) derivative and serves as a prime example of this application. This compound demonstrates a significant and visually perceptible color change upon interaction with specific anions, making it a valuable tool for naked-eye detection.
The sensing mechanism is based on the binding affinity of the receptor with certain anions. The derivative shows a high affinity for fluoride (B91410) (F⁻), cyanide (CN⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), acetate (B1210297) (CH₃COO⁻), and hydroxide (B78521) (OH⁻). In contrast, it displays no significant binding with other common anions such as chloride (Cl⁻), bromide (Br⁻), or iodide (I⁻). The binding event with the reactive anions induces a distinct color shift from greenish-yellow to a purplish-blue, allowing for straightforward qualitative analysis without the need for complex instrumentation.
| Anion | Binding Affinity | Observed Color Change | Reference |
|---|---|---|---|
| Fluoride (F⁻) | High | Greenish-yellow to Purplish-blue | |
| Cyanide (CN⁻) | High | Greenish-yellow to Purplish-blue | |
| Dihydrogen Phosphate (H₂PO₄⁻) | High | Greenish-yellow to Purplish-blue | |
| Acetate (CH₃COO⁻) | High | Greenish-yellow to Purplish-blue | |
| Hydroxide (OH⁻) | High | Greenish-yellow to Purplish-blue | |
| Chloride (Cl⁻) | No Evident Binding | No Change | |
| Bromide (Br⁻) | No Evident Binding | No Change | |
| Iodide (I⁻) | No Evident Binding | No Change |
Fluorescent Probes for In Vitro Studies
Certain indandione derivatives have been developed as fluorescent probes for biological imaging and assays. nih.govresearchgate.net These probes are designed to target specific biological entities, such as receptors or protein aggregates, and their fluorescence allows for visualization and quantification.
One area of application is in neuroscience research, particularly for studying Alzheimer's disease. researchgate.net Novel indanone derivatives have been synthesized and evaluated for their ability to bind to β-amyloid aggregates. researchgate.net Two such derivatives, compounds 5d and 5k, demonstrated significant binding capabilities in fluorescent staining experiments on brain sections from Alzheimer's disease patients. researchgate.net Specifically, compound 5j showed a high binding affinity to β-amyloid aggregates with a Ki value of 5.82 ± 0.19 nM. researchgate.net
Another class of fluorescent probes based on 2-phenylindolglyoxylamide derivatives has been synthesized to target the peripheral-type benzodiazepine (B76468) receptor (PBR). nih.gov These ligands incorporate a 7-nitrobenz-2-oxa-1,3-diazol-4-yl moiety, which confers fluorescence. nih.gov Fluorescence microscopy studies confirmed that these probes can specifically label PBR at the mitochondrial level in C6 glioma cells, demonstrating their utility for in vitro cellular imaging. nih.gov
| Probe Class | Biological Target | In Vitro Application | Key Findings | Reference |
|---|---|---|---|---|
| Indanone Derivatives (e.g., 5j, 5k) | β-amyloid aggregates | Fluorescent staining of AD patient brain sections | High binding affinity (Ki = 5.82 nM for 5j). | researchgate.net |
| 2-Phenylindolglyoxylamide Derivatives | Peripheral-type Benzodiazepine Receptor (PBR) | Fluorescence microscopy in C6 glioma cells | Specific labeling of PBR at the mitochondrial level. | nih.gov |
Role in Advanced Organic Synthesis as Building Blocks and Reagents
The indane-1,3-dione scaffold is a privileged and versatile building block in organic chemistry. nih.govnih.gov Its derivatives are extensively used as synthetic intermediates for the design of a wide array of organic molecules, finding applications in fields ranging from medicinal chemistry to materials science. nih.govnih.gov The unique structure and reactivity of the β-diketone moiety allow for a variety of chemical transformations. nih.gov
Precursors for Complex Heterocyclic Architectures
This compound is a valuable precursor for constructing complex heterocyclic systems, including spiro and fused scaffolds. researchgate.net Its reactivity allows for its participation in multicomponent reactions (MCRs) to generate diverse molecular architectures.
Spiro Compounds : The indandione moiety can be incorporated into dispiro[benzothiophenone-indandione-pyrrolidine] derivatives through organocatalyzed enantioselective [3+2] cycloaddition reactions. researchgate.net It is also a key component in the four-component, one-pot synthesis of 5-phenyl-spiro[diindenopyridine-indenoquinoxaline]-diones. researchgate.net
Fused Heterocycles : Acetyl and cinnamoyl indandiones react with aminozoles like 3-amino-1,2,4-triazole and 2-aminobenzimidazole (B67599) to yield indenoazolo-pyrimidines and (1,3-dioxo-indan-2-yl)-azolopyrimidines.
Thiazole Derivatives : The indandione core can be transformed into bis-thiazoles and bis-thiazolidinones through a multi-step reaction sequence starting with the formation of 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide)). nih.gov
| Starting Indandione Derivative | Reaction Type | Resulting Heterocyclic Architecture | Reference |
|---|---|---|---|
| 2-Arylidene-1,3-indandiones | [3+2] Cycloaddition | Dispiro[benzothiophenone-indandione-pyrrolidine] | researchgate.net |
| 1,3-Indandione (B147059) | Four-component reaction | Spiro[diindenopyridine-indenoquinoxaline]-diones | researchgate.net |
| Acetyl/Cinnamoyl Indandiones | Condensation with aminozoles | Indenoazolo-pyrimidines | |
| 1,3-Indandione | Reaction with hydrazinecarboxamide and hydrazonoyl chlorides | Bis-thiazoles / Bis-thiazolidinones | nih.gov |
Synthesis of Crown Ether Derivatives and Cyclophanes
The electron-accepting nature of the indane-1,3-dione core makes it an attractive component for integration into macrocyclic structures like crown ethers and cyclophanes, which are widely used in supramolecular chemistry and materials science. nih.govnih.gov
Crown Ethers : Crown ether derivatives of indane-1,3-dione have been synthesized to create push-pull dyes for ion sensing. nih.gov By combining the electron-accepting indandione unit with an electron-donating group connected to a crown ether, molecules capable of changing their optical properties upon complexation with metal cations can be constructed. nih.gov For instance, an N-phenylaza-15-crown-5 moiety has been directly conjugated with the 1,3-indandione fragment. researchgate.net
Cyclophanes : Indane-1,3-diones serve as building blocks for the synthesis of cyclophanes, which are macrocycles containing aromatic rings linked by aliphatic chains. nih.govnih.gov These structures are employed in the construction of cage-like molecules and as components for organic catalysts. nih.gov
Catalytic Applications in Chemical Transformations
While often the target of catalytic synthesis, certain indandione derivatives can also function as part of a catalytic system. Research has shown that metal complexes incorporating indandione-derived ligands can exhibit catalytic activity. For example, a copper(II) complex derived from an arylhydrazone of 1H-indene-1,3(2H)-dione has been successfully tested as a catalyst for the oxidation of 1-phenylethanol. researchgate.net This catalytic activity was demonstrated using microwave irradiation in both solvent-free conditions and in an ionic liquid medium. researchgate.net This represents a novel application for this class of compounds in promoting alcohol oxidation reactions. researchgate.net
Advanced Analytical Methodologies Utilizing this compound (excluding basic identification)
Beyond its role as a sensor in solution, this compound is a key reagent in advanced analytical techniques for forensic science, particularly for the visualization of latent fingerprints on porous surfaces like paper and cardboard. researchgate.netresearchgate.net This application relies on the chemical reaction between the indandione derivative and the amino acid components present in fingerprint residues. researchgate.netresearchgate.net
The reaction produces a colored and fluorescent product known as Joullié's pink. researchgate.net This allows for both visual inspection and more sensitive fluorescent detection of the fingerprint. researchgate.net Selected 1,2-indanediones have demonstrated fluorescent development superior to other established reagents like DFO (1,8-diazafluoren-9-one). researchgate.net The sensitivity of this method can be further enhanced through post-treatment with zinc salts. researchgate.net Comparative studies have shown that 1,2-indanedione can develop more fingermarks on real samples than both DFO and ninhydrin, establishing it as a highly effective and viable alternative in forensic analysis. researchgate.net
Derivatizing Agents for Specific Chemical Classes
Indandione derivatives substituted at the 2-position are employed as derivatizing agents to enhance the detectability of molecules that lack a suitable chromophore or fluorophore for common analytical techniques like High-Performance Liquid Chromatography (HPLC). myfoodresearch.com The derivatization process converts the target analyte into a new compound with strong UV-visible absorption or fluorescence characteristics, thereby significantly increasing the sensitivity and selectivity of the analysis. actascientific.com
Amino Acid Detection:
One of the most prominent applications of indandione derivatives is in the detection of amino acids. 1,2-Indanedione, for instance, is a well-established reagent used by forensic agencies to visualize latent fingerprints on porous surfaces. researchgate.net It reacts with the amino acids present in fingerprint residues to produce a highly fluorescent product known as Ruhemann's purple. This reaction forms the basis for its use as a sensitive derivatizing agent for the chromatographic analysis of amino acids. The reaction allows for the detection of minute quantities of amino acids, making it invaluable in forensic science and biochemical research. researchgate.net
Carbonyl Compound Detection:
Specific 2-substituted 1,3-indandione derivatives have been synthesized to act as highly sensitive reagents for carbonyl compounds, such as aldehydes and ketones. A key example is 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DIH). acs.org This reagent reacts with carbonyls to form stable, highly fluorescent hydrazone derivatives. This process is particularly useful for quantifying trace amounts of aldehydes and ketones in various samples, which is important in environmental analysis and food chemistry where these compounds can be indicators of quality or contamination. acs.org
The table below summarizes examples of 2-substituted indandione derivatives used as derivatizing agents.
| Derivatizing Agent | Target Chemical Class | Reaction Product | Purpose of Derivatization |
| 1,2-Indanedione | Amino Acids | Ruhemann's Purple (Fluorescent) | Latent fingerprint visualization, Chromatographic quantification researchgate.net |
| 2-diphenylacetyl-1,3-indandione-1-hydrazone (DIH) | Aldehydes, Ketones | Fluorescent Hydrazones | Trace analysis of carbonyl compounds by HPLC acs.org |
Chromatographic Separation Mechanisms
Once derivatization is complete, chromatographic techniques are employed to separate the newly formed derivatives from the reaction mixture and other components in the sample. The choice of chromatographic method and the underlying separation mechanism are dictated by the chemical properties of the indandione derivatives.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
The most common technique for separating indandione-derivatized analytes is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). myfoodresearch.commdpi.com In this method, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.
When a mixture containing indandione-amino acid or indandione-carbonyl derivatives is injected into the HPLC system, the compounds partition between the stationary and mobile phases.
More hydrophobic derivatives interact more strongly with the nonpolar stationary phase and are retained longer on the column.
Less hydrophobic (more polar) derivatives have a greater affinity for the polar mobile phase and elute from the column more quickly.
By gradually changing the composition of the mobile phase (a technique called gradient elution), a wide range of derivatives with varying polarities can be effectively separated. mdpi.com For example, increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous mobile phase will decrease the polarity, causing the more strongly retained hydrophobic compounds to elute. actascientific.com A fluorescence or UV-Vis detector is placed at the column outlet to detect the separated derivatives as they emerge, allowing for their quantification. myfoodresearch.com
The table below details typical chromatographic conditions for the separation of indandione-derivatized compounds.
| Analyte Class | Derivatizing Agent | Chromatographic Mode | Stationary Phase (Column) | Mobile Phase Example | Detection Method |
| Amino Acids | 1,2-Indanedione | RP-HPLC | C18 (nonpolar) | Gradient of aqueous buffer and acetonitrile | Fluorescence actascientific.comresearchgate.net |
| Carbonyls | 2-diphenylacetyl-1,3-indandione-1-hydrazone | RP-HPLC | C18 (nonpolar) | Gradient of aqueous buffer and acetonitrile | Fluorescence acs.org |
Biochemical Mechanism Studies Non Clinical Human
Molecular Interactions with Biological Targets
Indandione derivatives have been the subject of various studies to elucidate their interactions with key biological molecules, particularly enzymes and biochemical pathways involved in disease processes.
The indandione scaffold has proven to be a versatile base for the development of potent enzyme inhibitors. Research has identified several classes of enzymes that are significantly inhibited by these derivatives, including those involved in neurotransmission and blood coagulation. nih.govnih.gov
One major area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of 2-(4-(4-substituted piperazin-1-yl)benzylidene)-1H-indene-1,3(2H)-diones were synthesized and evaluated as multifunctional agents against Alzheimer's disease. nih.gov Within this series, specific derivatives demonstrated excellent inhibitory activity against AChE, with IC50 values as low as 0.036 μM and 0.048 μM. nih.gov
Another critical enzyme target for indandione derivatives is Vitamin K epoxide reductase (VKOR). nih.govnih.gov These compounds are known for their anticoagulant properties, which they exert by inhibiting the VKOR enzyme complex. nih.govresearchgate.net This inhibition prevents the recycling of vitamin K, which is essential for the gamma-carboxylation and activation of several blood clotting factors. creative-proteomics.com Studies on the specific mechanism have shown that different derivatives can act through different modes of inhibition. For instance, the indandione derivative fluindione (B1672877) appears to act as a competitive inhibitor of VKOR. nih.gov This contrasts with other vitamin K antagonists like warfarin, which may exhibit a mixed-type inhibition mechanism. nih.gov The antagonists are thought to mimic the key interactions and conformational changes required for the VKOR catalytic cycle by binding to hydrogen-bonding residues in the enzyme's active site. researchgate.net
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| Compound 38 | Acetylcholinesterase (AChE) | 0.036 µM |
| Compound 34 | Acetylcholinesterase (AChE) | 0.048 µM |
The arachidonic acid pathway is a critical signaling cascade that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The discovery of a COX isoenzyme, cyclooxygenase-2 (COX-2), which is significantly involved in inflammatory processes, has spurred the development of selective inhibitors. nih.gov
Within the indandione class of compounds, specific derivatives of 1-indanone (B140024) have been identified as potent and selective COX-2 inhibitors. nih.gov One such compound, 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone (identified as compound 20 or L-745,337), was developed as a selective, and orally active COX-2 inhibitor. nih.gov Structure-activity relationship studies revealed that the methanesulfonamido group at the 5-position of the indanone system was optimal for this activity. nih.gov By selectively inhibiting COX-2, this indanone derivative interferes with the arachidonic acid pathway, reducing the production of prostaglandins that mediate inflammation, pain, and fever. nih.gov
Advanced Applications in Molecular Imaging and Probe Development
The unique structural properties of indandione derivatives make them suitable scaffolds for the development of molecular probes for imaging biological targets. These applications are primarily focused on in vitro and in vivo animal studies to investigate mechanisms rather than therapeutic outcomes.
A significant application of indandione derivatives is in the development of imaging agents for detecting misfolded protein aggregates, which are hallmarks of neurodegenerative diseases. nih.govmdpi.comui.ac.id Specifically, novel 1-indanone and 1,3-indandione (B147059) derivatives have been designed and evaluated as ligands for α-synuclein (α-syn) aggregates, which are characteristic of Parkinson's disease and other synucleinopathies. nih.govui.ac.id
The development of such probes is crucial for understanding disease pathology and for potential diagnostic applications. nih.gov Through rational design and structure-activity relationship (SAR) studies, researchers have identified lead candidates with high binding affinity for α-syn fibrils. nih.govmdpi.com Fibril saturation binding experiments have demonstrated that certain indandione derivatives bind to α-syn fibrils with high affinity. nih.gov
Crucially, these probes also exhibit high selectivity for α-synuclein aggregates over other disease-related protein aggregates like amyloid-β (Aβ) and tau fibrils, which are associated with Alzheimer's disease. nih.gov For example, lead candidates have shown a selectivity of greater than 10-fold for α-syn fibrils compared to Aβ and tau fibrils. nih.gov
In vitro studies using brain tissue sections from patients with Parkinson's disease have shown that these indandione-based ligands avidly label all forms of α-synuclein aggregates. nih.govmdpi.com These findings are corroborated by colocalization with antibodies that recognize different forms of α-syn aggregates. nih.govmdpi.com This demonstrates the potential of 1-indanone derivatives as effective tools for the biological evaluation of α-synucleinopathies. nih.gov
| Compound | Binding Affinity (Kd) for α-Syn Fibrils | Selectivity (vs. Aβ and Tau Fibrils) |
|---|---|---|
| Compound 8 | 9.0 nM | > 10x |
| Compound 32 | 18.8 nM | > 10x |
Future Directions and Emerging Research Avenues
Development of Novel Indandione Derivative 2 Architectures
The synthesis of novel this compound architectures is a cornerstone of ongoing research, aimed at expanding the chemical space and unlocking new functionalities. ijpsr.com A variety of synthetic strategies are being employed to create a diverse library of these compounds.
One prominent method is the Knoevenagel condensation , a versatile reaction for forming C=C bonds. ijpsr.com This reaction typically involves the condensation of 1,3-indandione (B147059) with various aldehydes, leading to the formation of 2-arylidene-1,3-indandione derivatives. ijpsr.comresearchgate.net The use of different aryl aldehydes allows for the introduction of a wide range of substituents, thereby tuning the electronic and steric properties of the final molecule.
Electrochemical synthesis has also emerged as a green and efficient method for preparing novel this compound structures. nih.gov This technique allows for the synthesis of derivatives with catechol rings, for instance, through the oxidation of catechols in the presence of 2-aryl-1,3-indandiones. nih.gov
Furthermore, multicomponent reactions (MCRs) are gaining traction for the one-pot synthesis of complex this compound architectures. researchgate.netacs.org These reactions, which involve three or more reactants, offer a highly efficient route to structurally diverse molecules, including spiro, bridged, and fused cyclic compounds. researchgate.net For example, the reaction of 1,3-indandione, an aldehyde, and an amine can lead to the formation of indenopyridine-based heterocyclic scaffolds. acs.org
A summary of synthetic methodologies for novel this compound architectures is presented in the table below.
| Synthetic Method | Description | Key Features |
| Knoevenagel Condensation | Condensation of 1,3-indandione with aldehydes. ijpsr.com | Versatile for introducing various aryl substituents. ijpsr.comresearchgate.net |
| Electrochemical Synthesis | Electrochemical oxidation of precursors in the presence of indandione derivatives. nih.gov | Green and efficient method. nih.gov |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants. researchgate.netacs.org | High efficiency for creating complex and diverse structures. researchgate.net |
| Dimethyl Sulfoxide-Acetic Anhydride Reagent | A reagent system that facilitates the conversion of 1,3-indandione to various derivatives, including ylides and dimers. globaljournals.org | Leads to the formation of unique dimeric and spiro compounds. globaljournals.org |
Integration into Multifunctional Advanced Materials
The unique electronic and optical properties of this compound make them attractive candidates for integration into multifunctional advanced materials. Their inherent donor-acceptor character, arising from the electron-withdrawing 1,3-indandione core and the potential for electron-donating substituents at the 2-position, is a key feature driving this research.
One promising area of application is in the development of organic electronics . The tunable electronic properties of these derivatives make them suitable for use in organic photovoltaics and as semiconductors. Research has shown that their electrochemical behavior can be modulated, which is a crucial aspect for their application in electronic devices.
Another emerging application is in the field of photonics and non-linear optical materials . Indandione derivatives have been investigated for their potential in these areas due to their significant nonlinear absorption responses. Studies have demonstrated that these compounds can exhibit strong two-photon absorption, making them promising for applications such as optical limiting.
Furthermore, the incorporation of this compound into polymer systems is being explored to create novel materials with tailored properties. Monomers and polymers containing arylmethylene-1,3-indandione moieties have been synthesized and shown to form glasses with high glass transition temperatures, indicating good thermal stability.
Advanced Computational Modeling for Predictive Design
Advanced computational modeling has become an indispensable tool in the rational design and prediction of the properties of new this compound compounds. Quantum chemical calculations, such as Density Functional Theory (DFT), are being employed to investigate the structures, electronic properties, and spectroscopic characteristics of these molecules.
These computational methods allow researchers to:
Predict Molecular Geometries: Accurately predict the three-dimensional structure of new derivatives.
Elucidate Electronic Properties: Understand the distribution of electrons within the molecule, which is crucial for predicting reactivity and optical properties.
Simulate Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. researchgate.net
Investigate Tautomeric Equilibria: Study the different tautomeric forms of the derivatives and their relative stabilities. researchgate.net
By providing these insights, computational modeling accelerates the discovery process by allowing for the in-silico screening of large libraries of potential candidates before committing to their synthesis. This predictive approach saves time and resources and enables a more targeted approach to the design of this compound with specific, desired functionalities. For example, theoretical calculations can help in designing derivatives with optimized optical and electrochemical properties for applications in organic electronics.
Exploration of New Mechanistic Pathways and Reactivity
A deeper understanding of the mechanistic pathways and reactivity of this compound is crucial for the development of new synthetic methodologies and applications. The 1,3-indandione scaffold possesses multiple reactive sites, including the active methylene (B1212753) group, the two carbonyl groups, and the fused phenyl ring, leading to a rich and diverse reactivity. researchgate.net
Current research is focused on elucidating the mechanisms of various reactions involving these derivatives. For instance, the Michael addition mechanism has been proposed for the electrochemical synthesis of certain derivatives. nih.gov In this reaction, the enolate of the 1,3-indandione acts as a nucleophile, attacking an electrophilic species. nih.gov
The mechanism of the Knoevenagel condensation is also a subject of study, with a focus on understanding the role of catalysts and reaction conditions on the efficiency and selectivity of the reaction. acs.org A plausible mechanism involves the formation of a 2-benzylidene-1H-indene-1,3(2H)-dione intermediate. acs.org
Furthermore, the reactivity of 2-arylidene-1,3-indandiones as α,β-unsaturated carbonyl compounds is being explored in various cycloaddition and domino reactions. researchgate.net Understanding the intricate details of these reaction mechanisms will enable chemists to design more efficient and selective synthetic routes to novel and complex this compound architectures. researchgate.net
Synergistic Applications with Other Chemical Systems
The potential for this compound to act in synergy with other chemical systems is a burgeoning area of research with significant therapeutic implications. The concept of hybrid drugs , where two or more pharmacophores are combined into a single molecule, is being explored to develop agents with dual or multiple modes of action.
For example, the combination of the indandione scaffold with other biologically active moieties could lead to the development of novel therapeutic agents. The inherent biological activities of some indandione derivatives, such as their anticoagulant and anti-inflammatory properties, make them attractive candidates for such synergistic applications.
In the context of medicinal chemistry, the synergistic effects of these derivatives in combination with existing drugs are also being investigated. For instance, in anticoagulant therapy, combination therapy with anticoagulants and platelet aggregation inhibitors is a common practice. nih.gov The development of new indandione derivatives with potent antiplatelet aggregation activity could lead to more effective combination therapies for cardiovascular diseases. nih.gov
Moreover, the ability of certain 2-arylidene-indan-1,3-dione derivatives to bind to proteins like albumin suggests the potential for synergistic effects in drug delivery and pharmacokinetics. nih.gov The strong binding to albumin could lead to prolonged action of the drug in the body. nih.gov
Q & A
Q. What are the foundational methods for synthesizing and purifying Indandione derivative 2 with high reproducibility?
To ensure reproducibility, employ stepwise synthesis protocols with controlled reaction conditions (e.g., temperature, solvent polarity, and catalyst ratios). Purification techniques such as column chromatography or recrystallization should be validated using spectroscopic methods (e.g., HPLC purity >95%, NMR peak consistency). Track reaction intermediates via thin-layer chromatography (TLC) and confirm final product stability using differential scanning calorimetry (DSC) .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural integrity?
- UV-Vis Spectroscopy : Identify π→π* transitions in the indandione core.
- FTIR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR (¹H/¹³C) : Assign proton environments and verify substituent positions.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC-DAD : Assess purity and detect trace byproducts. For overlapping spectral bands, apply second-derivative preprocessing to resolve peaks .
Q. How can researchers design preliminary assays to evaluate this compound’s biological activity?
Use in vitro models (e.g., enzyme inhibition assays or cell viability tests) with dose-response curves. Standardize protocols by:
- Including positive/negative controls (e.g., known inhibitors or DMSO blanks).
- Replicating experiments across multiple cell lines (e.g., HEK-293, HepG2) to assess selectivity.
- Quantifying IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism). Document batch-to-batch variability to ensure consistency .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s reported bioactivity across studies?
- Meta-Analysis : Systematically compare datasets from peer-reviewed studies, highlighting variables like assay conditions (pH, temperature) or solvent systems (aqueous vs. lipid-based).
- Dose-Response Reassessment : Test conflicting potency claims using standardized molar concentrations and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Statistical Rigor : Apply ANOVA or Bayesian inference to evaluate significance thresholds and outlier impacts .
Q. How can computational modeling enhance mechanistic studies of this compound’s interactions?
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites or tautomeric preferences.
- Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics (e.g., docking to cytochrome P450 isoforms).
- QSAR Models : Corrogate structural modifications (e.g., substituent electronegativity) with bioactivity trends. Validate predictions with experimental IC₅₀ values .
Q. What methodologies optimize formulation stability for in vivo studies of this compound?
- Accelerated Stability Testing : Expose formulations to stress conditions (40°C/75% RH) and monitor degradation via LC-MS.
- Excipient Screening : Test solubilizers (e.g., cyclodextrins) or lipid-based carriers for enhanced bioavailability.
- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
Q. How can researchers design studies to investigate synergistic effects between this compound and adjuvant therapies?
- Combinatorial Screening : Use checkerboard assays or high-throughput platforms to identify additive/synergistic pairs (calculate Combination Index via Chou-Talalay method).
- Pathway Analysis : Integrate RNA-seq or proteomics to map crosstalk between this compound and co-administered agents (e.g., mTOR inhibitors).
- In Vivo Validation : Test combinations in xenograft models with endpoints like tumor volume reduction and toxicity scoring .
Data Analysis and Interpretation
Q. What statistical frameworks are critical for validating this compound’s therapeutic potential?
Q. How should researchers resolve spectral ambiguities in derivative analysis?
- Second-Derivative Spectroscopy : Enhance resolution of overlapping UV-Vis or IR bands.
- Multivariate Calibration : Use PCA or PLS regression to deconvolute complex spectra.
- Cross-Validation : Compare results across instruments (e.g., NMR vs. X-ray crystallography) .
Ethical and Regulatory Considerations
Q. What protocols ensure compliance with ethical standards in preclinical studies involving this compound?
- IACUC Approval : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal studies.
- Data Transparency : Report absolute numerical values (not just percentages) and raw datasets in supplementary materials.
- Adverse Event Documentation : Include detailed toxicity profiles (e.g., hepatorenal biomarkers) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
